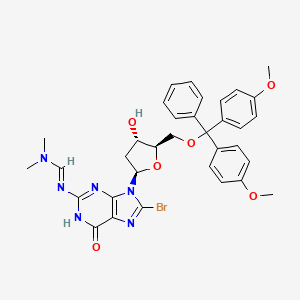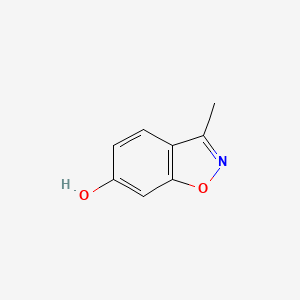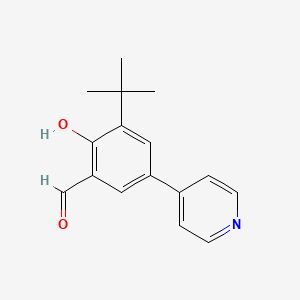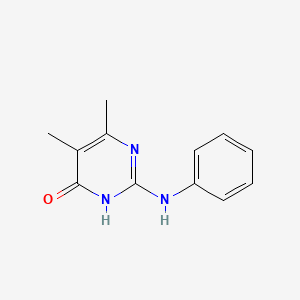
2-anilino-5,6-dimethylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-Anilino-5,6-dimethylpyrimidin-4(3H)-one, commonly referred to as 2-ADMP, is a synthetic compound with a variety of applications in the fields of medicinal chemistry and biochemistry. It is a key intermediate in the synthesis of a wide range of pharmaceuticals and other bioactive compounds, and has been studied extensively for its potential therapeutic and biochemical effects. In
Wissenschaftliche Forschungsanwendungen
Cyclin-Dependent Kinase Inhibition
2-Anilino-5,6-dimethylpyrimidin-4(3H)-one derivatives have been explored for their inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. Studies reveal these compounds as potent ATP-antagonistic CDK2 inhibitors, with some showing very low nM K(i)s against CDK2. The antiproliferative and proapoptotic effects observed are consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
Analgesic and Anti-inflammatory Agents
Compounds related to 2-anilino-5,6-dimethylpyrimidin-4(3H)-one have been synthesized and investigated for their analgesic and anti-inflammatory activities. Some derivatives have shown significant activity in this area, with certain compounds exhibiting more potent effects compared to reference standards like diclofenac sodium (Alagarsamy et al., 2007).
Crystal Structure Analysis
Research has been conducted on the crystal structure of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one analogs. Detailed analysis through techniques like X-ray crystal diffraction has provided insights into their molecular structure, which is valuable for understanding their biological interactions and potential therapeutic uses (Yılmaz et al., 2020).
Checkpoint Kinase Inhibition
2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, a related group of compounds, have been studied for their inhibitory properties against kinases like c-Src and the G2/M checkpoint kinase Wee1. These studies are crucial in developing new therapeutic agents for cancer treatment (Palmer et al., 2005).
Antioxidant Activity
Derivatives of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one have been evaluated for their antioxidant activities. They have shown potential in free radical scavenging and may serve as efficient inhibitors of free radical oxidation (Grabovskiy et al., 2019).
Eigenschaften
IUPAC Name |
2-anilino-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-9(2)13-12(15-11(8)16)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHLTGBRIZBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-5,6-dimethylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)

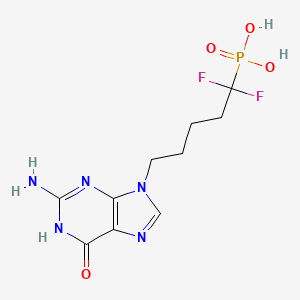
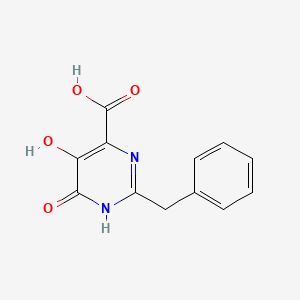
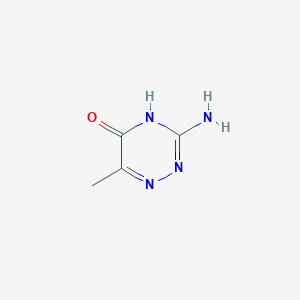
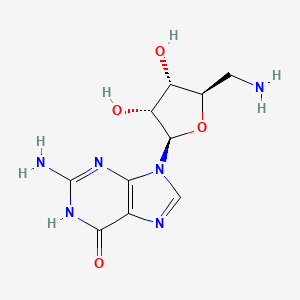
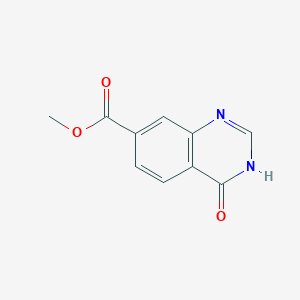

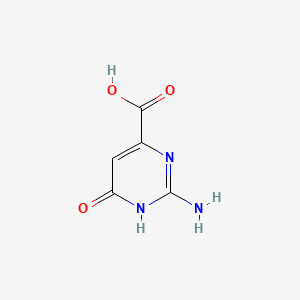
![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)
